Ethyl 2-(4-benzylpiperazino)-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(4-benzylpiperazino)-2-phenylacetate is a complex organic compound . It’s a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
Piperidines, which are closely related to piperazines, are among the most important synthetic fragments for designing drugs . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Protodeboronation of alkyl boronic esters has been reported as a method for the synthesis of substituted piperidines .
Molecular Structure Analysis
The molecular formula of Ethyl 2-(4-benzylpiperazino)-2-phenylacetate is C26H35N3O2 . It has an average mass of 421.575 Da and a monoisotopic mass of 421.272919 Da .
Chemical Reactions Analysis
The synthesis of piperidine derivatives involves various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . A cyclization process occurs when certain compounds are reacted with β-carbomethoxypropionyl chloride .
Scientific Research Applications
- Ethyl 2-(4-benzylpiperazino)-2-phenylacetate is a chemical compound with the molecular formula C26H35N3O2 . It’s used in the field of chemical synthesis .
- Unfortunately, the specific methods of application or experimental procedures for this compound are not detailed in the sources I found .
- A related compound, 3-benzylaminopyrazine-2-carboxamide, has been synthesized and evaluated for its antimicrobial properties . This research was conducted in the field of medicinal chemistry .
- The compound was synthesized through aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines .
- The compound showed in vitro whole cell activity against Mycobacterium tuberculosis H37Rv. The best MIC (minimum inhibitory concentration) was 6 µM displayed by 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide .
- A novel series of 5-amino-6-substituted-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]selenolo[3,2-e]pyrazines was synthesized by the reaction of the chloro pyrazolo[3,4-b]pyrazine carbonitrile 1 with selenium element in the presence of sodium borohydride and ethanol .
- This research was conducted in the field of organic chemistry .
Chemical Synthesis
Antimicrobial Evaluation
Synthesis of Pyrazolo[3,4-b]selenolo[3,2-e]pyrazines
- Compounds with similar structures, such as ethyl 1-{2-[(4-benzylpiperazino)methyl]phenyl}-4-piperidinecarboxylate, are used as pharmaceutical intermediates . These are substances that are used in the production of active pharmaceutical ingredients .
- A novel series of 5-amino-6-substituted-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]selenolo[3,2-e]pyrazines was synthesized and evaluated for its potential anticancer and antimicrobial properties . This research was conducted in the field of medicinal chemistry .
- The compounds were synthesized by the reaction of the chloro pyrazolo[3,4-b]pyrazine carbonitrile 1 with selenium element in the presence of sodium borohydride and ethanol, followed by the reaction with α-halo alkylating agents .
- Some of these compounds exhibited promising anticancer action against some colon and breast cancer cells . They also showed remarkable activities against various pathogenic strains of bacteria and fungi .
Pharmaceutical Intermediates
Potential Anticancer and Antimicrobial Agents
Chemical Industry Applications
- Compounds with similar structures, such as ethyl 1-{2-[(4-benzylpiperazino)methyl]phenyl}-4-piperidinecarboxylate, are used as pharmaceutical intermediates . These are substances that are used in the production of active pharmaceutical ingredients .
- A novel series of 5-amino-6-substituted-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]selenolo[3,2-e]pyrazines was synthesized and evaluated for its potential anticancer and antimicrobial properties . This research was conducted in the field of medicinal chemistry .
- The compounds were synthesized by the reaction of the chloro pyrazolo[3,4-b]pyrazine carbonitrile 1 with selenium element in the presence of sodium borohydride and ethanol, followed by the reaction with α-halo alkylating agents .
- Some of these compounds exhibited promising anticancer action against some colon and breast cancer cells . They also showed remarkable activities against various pathogenic strains of bacteria and fungi .
Pharmaceutical Intermediates
Potential Anticancer and Antimicrobial Agents
Chemical Industry Applications
properties
IUPAC Name |
ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-21(24)20(19-11-7-4-8-12-19)23-15-13-22(14-16-23)17-18-9-5-3-6-10-18/h3-12,20H,2,13-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPIBXSABLGXRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001221924 |
Source
|
Record name | Ethyl α-phenyl-4-(phenylmethyl)-1-piperazineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001221924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-benzylpiperazino)-2-phenylacetate | |
CAS RN |
863305-86-6 |
Source
|
Record name | Ethyl α-phenyl-4-(phenylmethyl)-1-piperazineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863305-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl α-phenyl-4-(phenylmethyl)-1-piperazineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001221924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.